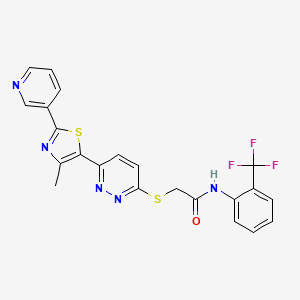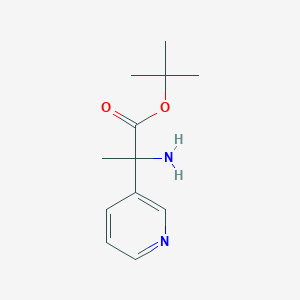
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique chemical structure, which combines multiple functional groups. The compound exhibits a range of properties and activities, making it relevant in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone generally involves multi-step organic reactions. A common route might start with the preparation of 4-(1H-pyrrol-1-yl)benzaldehyde, followed by the introduction of a piperidine ring with an oxadiazole moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis can be streamlined to enhance yield and purity. Methods such as continuous flow synthesis and the use of automated reaction monitoring systems might be employed. Green chemistry principles could also be applied to minimize environmental impact by optimizing reagent use and waste management.
化学反応の分析
Types of Reactions
The compound can undergo a variety of reactions, including oxidation, reduction, and substitution. For instance, the pyrrole ring can be functionalized through electrophilic aromatic substitution, while the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Halogenation with reagents such as N-bromosuccinimide or alkylation using alkyl halides.
Major Products
Depending on the reaction type, the major products can range from hydroxylated derivatives to halogenated analogs. The functional groups in the compound allow for a variety of modifications that can yield novel compounds with potentially enhanced properties.
科学的研究の応用
Chemistry
In chemistry, the compound is used as an intermediate in the synthesis of other complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and catalysts.
Biology and Medicine
In biological and medical research, the compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential pharmacological properties are of particular interest in the fields of oncology, neurology, and infectious diseases.
Industry
Industrially, the compound can be employed in the development of specialty chemicals, such as advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications in materials science.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and oxadiazole moieties are critical for binding affinity and selectivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Uniqueness
Compared to other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stands out due to the presence of both pyrrole and oxadiazole rings, which confer unique reactivity and binding properties.
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
4-(1H-pyrrol-1-yl)benzaldehyde derivatives
These compounds share structural similarities but lack the combined functionality of pyrrole, oxadiazole, and piperidine rings, which are essential for the unique properties of this compound.
特性
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15(2)19-22-23-20(27-19)16-9-13-25(14-10-16)21(26)17-5-7-18(8-6-17)24-11-3-4-12-24/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRSWDAUUITUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2548405.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)



![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2548415.png)
